Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural framework that combines both aliphatic and heterocyclic elements. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its structural versatility .
Preparation Methods
The synthesis of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions, although these can be complex and costly .
Chemical Reactions Analysis
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition is achieved through binding to the active site of the protein, thereby blocking its function .
Comparison with Similar Compounds
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents, leading to varied biological activities.
4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity as a MOR agonist and sigma antagonist.
1-oxa-8-azaspiro[5.5]undecane: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and its potential as a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3 |
InChI Key |
JJPHEGINZKYQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
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